

Spectroscopic Analysis of Allyl Cinnamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyl cinnamate**

Cat. No.: **B045370**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **allyl cinnamate**, a widely used fragrance and flavoring agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra. This information is crucial for the qualitative and quantitative analysis, structural elucidation, and quality control of **allyl cinnamate** in various applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **allyl cinnamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Allyl Cinnamate** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.70	d	1H, Vinylic Proton
7.53	m	2H, Aromatic Protons
7.37	m	3H, Aromatic Protons
6.47	d	1H, Vinylic Proton
5.97	m	1H, Allylic Proton (-CH=)
5.39	d	1H, Vinylic Proton (=CH ₂)
5.28	d	1H, Vinylic Proton (=CH ₂)
4.71	d	2H, Allylic Protons (-O-CH ₂ -)

d: doublet, m: multiplet

Table 2: ^{13}C NMR Spectroscopic Data for **Allyl Cinnamate**

Chemical Shift (δ) ppm	Assignment
166.7	C=O (Ester)
144.4	Vinylic CH
134.7	Aromatic C (Quaternary)
132.5	Allylic CH
130.3	Aromatic CH
129.0	Aromatic CH
128.1	Aromatic CH
118.9	Vinylic CH
118.2	Vinylic CH ₂
65.3	Allylic CH ₂ -O

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **Allyl Cinnamate**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3060	C-H Stretch	Aromatic & Vinylic
~2980	C-H Stretch	Aliphatic (Allyl)
1715-1730	C=O Stretch	α,β-Unsaturated Ester[1]
1637	C=C Stretch	Alkene
1160-1250	C-O Stretch	Ester[1]
~970	=C-H Bend (out-of-plane)	Trans Alkene
~760 & ~690	C-H Bend (out-of-plane)	Monosubstituted Benzene

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data (Electron Ionization) for **Allyl Cinnamate**

m/z	Relative Intensity (%)	Putative Fragment
188	12.0	[M] ⁺ (Molecular Ion)
147	6.0	[M - C ₃ H ₅] ⁺
131	100.0	[C ₆ H ₅ CH=CHCO] ⁺
103	52.9	[C ₆ H ₅ CH=CH] ⁺
77	32.3	[C ₆ H ₅] ⁺
41	9.7	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **allyl cinnamate**.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

- NMR Spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- **Allyl Cinnamate** sample
- Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
- Pipettes and vial

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **allyl cinnamate** in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.[\[2\]](#)
- Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse sequence.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm.
 - Calibrate the ^{13}C spectrum by setting the CDCl_3 solvent peak to 77.16 ppm.
 - Integrate the peaks in the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **allyl cinnamate**.

Materials and Equipment:

- Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- **Allyl Cinnamate** sample (liquid)
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

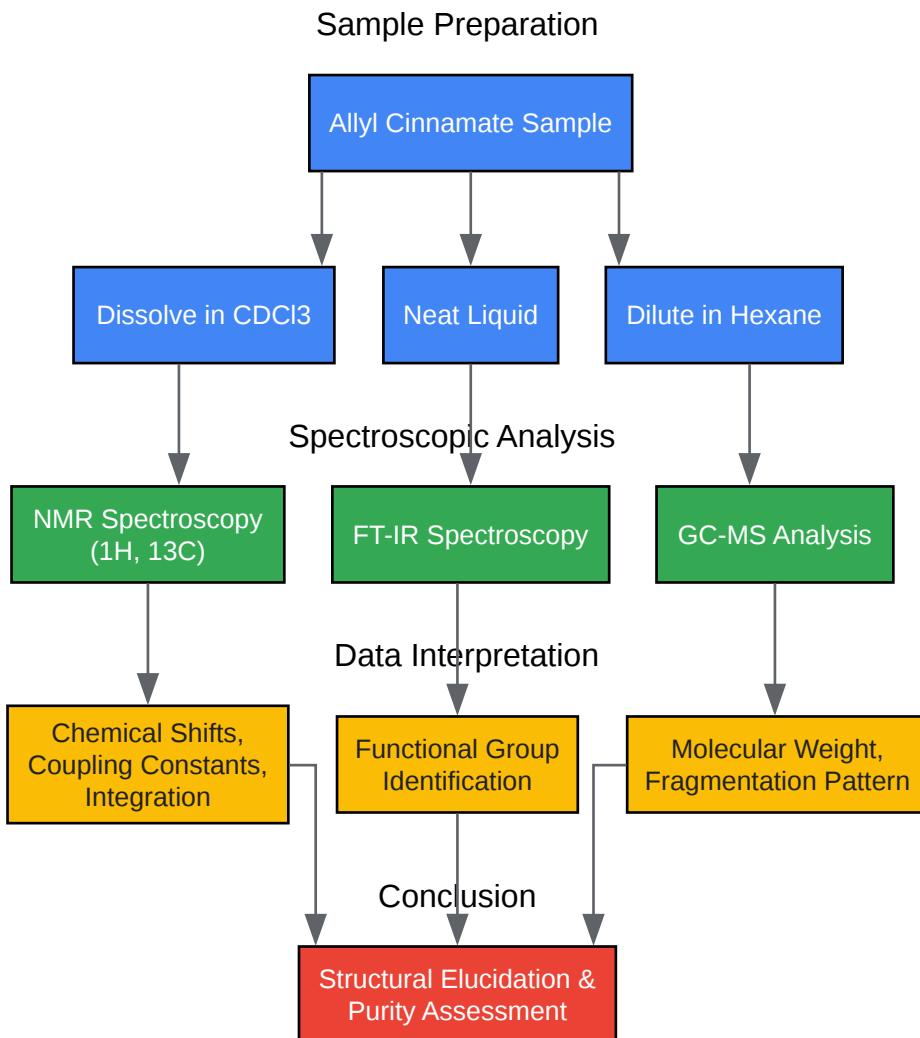
- Sample Application: Place a small drop of liquid **allyl cinnamate** directly onto the ATR crystal.
- Spectrum Acquisition:
 - Acquire the IR spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically perform a background subtraction.
 - Identify and label the major absorption peaks in the spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **allyl cinnamate**.

Materials and Equipment:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- GC column suitable for ester analysis (e.g., HP-5ms)
- Helium carrier gas
- **Allyl Cinnamate** sample
- Volatile solvent (e.g., hexane or ethyl acetate)
- Microsyringe


Procedure:

- Sample Preparation: Prepare a dilute solution of **allyl cinnamate** (e.g., 1 mg/mL) in a volatile solvent like hexane or ethyl acetate.[3]
- GC-MS Conditions:
 - Injector: Set the temperature to 250°C with a split injection mode.[4]
 - Oven Program: Start at a suitable initial temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250°C) at a rate of 10-15°C/min.
 - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
 - MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: Set to approximately 230°C.[3]
- Injection and Analysis: Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC-MS.
- Data Analysis:
 - Identify the peak corresponding to **allyl cinnamate** in the total ion chromatogram.
 - Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as **allyl cinnamate**.

Spectroscopic Analysis Workflow for Allyl Cinnamate

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Allyl Cinnamate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. benchchem.com [benchchem.com]
- 4. organomation.com [organomation.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Allyl Cinnamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045370#spectroscopic-data-of-allyl-cinnamate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com